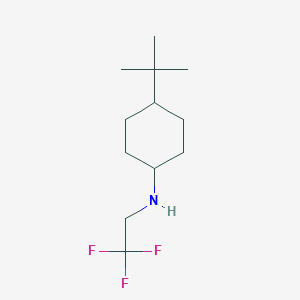

4-tert-butyl-N-(2,2,2-trifluoroethyl)cyclohexan-1-amine

Description

Properties

IUPAC Name |

4-tert-butyl-N-(2,2,2-trifluoroethyl)cyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22F3N/c1-11(2,3)9-4-6-10(7-5-9)16-8-12(13,14)15/h9-10,16H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWGQZYIUPTUDDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)NCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-tert-butyl-N-(2,2,2-trifluoroethyl)cyclohexan-1-amine, a compound with unique structural features due to the presence of a trifluoroethyl group, has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing data from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H18F3N

- CAS Number : 131395-17-0

The compound features a cyclohexane ring substituted with a tert-butyl group and a trifluoroethyl amine, which may influence its interaction with biological targets.

Pharmacological Potential

The trifluoroethyl group is known to enhance the pharmacokinetic properties of compounds. Studies have indicated that the incorporation of trifluoromethyl groups can significantly increase the potency of drugs by improving their binding affinity to biological targets such as receptors and enzymes. For instance, compounds with trifluoromethyl groups have shown increased inhibition of serotonin uptake and enhanced interactions with reverse transcriptase enzymes .

Structure-Activity Relationship (SAR)

Research indicates that the biological activity of amines like this compound can be influenced by their structural modifications. For example:

- Modifications : The presence of bulky groups (like tert-butyl) and electronegative atoms (like fluorine) can alter the lipophilicity and electronic properties of the molecule, potentially enhancing its interaction with various biological receptors.

- Comparative Analysis : Compounds with similar structures have been shown to exhibit varying degrees of activity based on their substituents. For instance, piperine analogues demonstrated significant modulation of GABA_A receptors when modified appropriately .

Study on Trifluoromethyl Compounds

A review highlighted the impact of trifluoromethyl groups on drug efficacy. Compounds containing this group exhibited improved interactions with target proteins due to favorable hydrogen bonding and steric effects . This suggests that this compound may also exhibit enhanced biological activity through similar mechanisms.

Synthesis and Activity Testing

In a synthetic study involving related compounds, it was found that derivatives with optimized amide functionalities showed increased efficiency in modulating GABA_A receptors compared to their parent compounds . This points to the potential for this compound to be tested for similar receptor modulation.

Biological Activity Comparison

Synthesis Conditions

| Reaction Step | Conditions | Yield |

|---|---|---|

| Synthesis from 4-(2,2,2-Trifluoroethyl)aniline | Reflux in ethanol with hydrazine hydrate | High |

| Cyclization | Using palladinized charcoal | Moderate |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-tert-butyl-N-(2,2,2-trifluoroethyl)cyclohexan-1-amine with structurally related cyclohexanamine derivatives, focusing on molecular features and inferred properties:

Key Structural and Functional Insights:

Substituent Effects on Basicity :

- The trifluoroethyl group in the target compound decreases amine basicity compared to analogs like 4-(tert-butyl)-N-(2-methoxyethyl)cyclohexan-1-amine , where the methoxy group’s electron-donating nature may slightly enhance basicity .

- In 2,4-bis(trifluoromethyl)cyclohexan-1-amine , dual trifluoromethyl groups further reduce basicity due to cumulative electron-withdrawing effects .

Lipophilicity and Solubility :

- The tert-butyl group increases lipophilicity across all tert-butyl-containing compounds, but the trifluoroethyl group in the target compound adds greater hydrophobicity than the methoxyethyl group in ’s analog .

- 4-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine () has a polar ether linkage, likely improving water solubility compared to the target compound .

Applications :

- Trifluoroethyl-containing compounds (e.g., ’s esters) are used in drug delivery and polymer synthesis due to their stability and tunable hydrophilicity . This suggests the target compound may serve similar roles.

- 4-Ethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine () highlights the use of aromatic substituents (e.g., thiophene) for π-π interactions in drug design, a feature absent in the target compound .

Preparation Methods

Method via Fluorinated Alkyl Alcohol and Ammonia

- A patented method describes the production of 2,2,2-trifluoroethylamine by reacting a fluorinated alkyl alcohol (e.g., 2,2,2-trifluoroethyl p-toluenesulfonate) with aqueous ammonia in the presence of a metal catalyst and optionally hydrogen.

- The reaction is conducted in dimethyl sulfoxide solvent at elevated temperatures (~150 °C) for several hours.

- After cooling and additional ammonia treatment, gas chromatography analysis showed an 85% yield of 2,2,2-trifluoroethylamine with only trace amounts of bis(2,2,2-trifluoroethyl)amine as a by-product.

| Parameter | Details |

|---|---|

| Starting material | 2,2,2-trifluoroethyl p-toluenesulfonate |

| Solvent | Dimethyl sulfoxide |

| Ammonia concentration | 28% aqueous ammonia |

| Temperature | 150 °C |

| Reaction time | 3 + 2 hours (two stages) |

| Yield | 85% (by GC analysis) |

| By-products | Trace bis(2,2,2-trifluoroethyl)amine |

This method is robust and provides a high-yield route to the trifluoroethylamine fragment necessary for subsequent coupling.

Functionalization of Cyclohexane and Amination

The cyclohexane ring bearing a tert-butyl substituent at the 4-position requires selective amination at the 1-position with the prepared trifluoroethylamine.

Starting Material: 4-tert-butylcyclohexanone

- The ketone at the 1-position of 4-tert-butylcyclohexanone serves as a key intermediate.

- This substrate can be converted into the corresponding amine through reductive amination or nucleophilic substitution reactions.

Reductive Amination Approach

- Although direct literature on the exact preparation of this compound is limited, analogous strategies involve reductive amination of 4-tert-butylcyclohexanone with 2,2,2-trifluoroethylamine.

- This typically involves mixing the ketone and amine in the presence of a reducing agent such as sodium triacetoxyborohydride or hydrogen with a catalyst.

- The reaction proceeds via imine formation followed by reduction to the secondary amine.

Alternative Synthetic Routes: Deoxytrifluoromethylation and Aromatization

- Recent advances in synthetic methodology provide an orthogonal approach to introducing trifluoromethyl groups into cyclohexanone derivatives.

- A notable method involves the 1,2-addition of the Ruppert-Prakash reagent (TMSCF3) to cyclohexanones followed by dehydration and aromatization to yield trifluoromethyl-substituted arenes.

For 4-tert-butylcyclohexanone, the reaction sequence includes:

1,2-Addition of TMSCF3 activated by catalytic cesium fluoride (CsF) in ortho-dichlorobenzene (o-DCB) to form trifluoromethyl alcohol intermediates quantitatively.

Dehydration of the trifluoromethyl alcohol intermediate using thionyl chloride (SOCl2) and pyridine to yield vinyl-CF3 intermediates.

Aromatization via allylic bromination and elimination using N-bromosuccinimide (NBS) and catalytic AIBN at elevated temperatures (120 °C) to afford the trifluoromethyl-substituted aromatic products in high yields (up to 96%).

| Step | Reagents/Conditions | Outcome/Yield |

|---|---|---|

| 1. 1,2-Addition | TMSCF3 + 10% CsF, o-DCB, room temperature, 4 h | Quantitative formation of trifluoromethyl alcohol |

| 2. Dehydration | SOCl2 + pyridine, room temperature | Quantitative vinyl-CF3 intermediate |

| 3. Aromatization | NBS (3 equiv.) + 10% AIBN, 120 °C, 14 h | 96% yield of trifluoromethyl arene |

- Filtration through silica gel after dehydration enhances the yield and purity of the final product.

- Attempts to perform all steps in a single pot were challenging due to solvent and reagent incompatibilities but can be managed with intermediate purification.

Summary Table of Key Preparation Steps for this compound

| Stage | Method/Reaction Type | Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| Preparation of trifluoroethylamine | Nucleophilic substitution | 2,2,2-trifluoroethyl p-toluenesulfonate + NH3, DMSO, 150 °C | 85% yield, minimal by-products |

| Formation of cyclohexanone intermediate | Commercial or synthetic | 4-tert-butylcyclohexanone | Starting material |

| Introduction of trifluoroethylamine | Reductive amination (inferred) | 4-tert-butylcyclohexanone + 2,2,2-trifluoroethylamine + reducing agent | Common method for amine formation (literature inferred) |

| Alternative trifluoromethylation | Deoxytrifluoromethylation/aromatization | TMSCF3 + CsF, SOCl2 + pyridine, NBS + AIBN, o-DCB | Up to 96% yield for trifluoromethylated arenes |

Detailed Research Findings and Analysis

- The preparation of 2,2,2-trifluoroethylamine via nucleophilic substitution on fluorinated alkyl sulfonates is efficient and scalable, providing a reliable source of the trifluoroethylamine required for coupling.

- The reductive amination of cyclohexanones with fluorinated amines is a well-established synthetic strategy, though specific literature on the exact compound is limited. This method is favored for its mild conditions and high selectivity.

- The innovative deoxytrifluoromethylation/aromatization approach allows access to trifluoromethylated aromatic compounds from cyclohexanone precursors, which may be adapted for the synthesis of related fluorinated amines. This methodology offers high yields and functional group tolerance but requires careful optimization of reaction conditions, particularly in the aromatization step.

- The use of silica gel filtration between dehydration and aromatization steps significantly improves yields by removing impurities that inhibit oxidation.

- The choice of solvents (e.g., o-DCB over THF or toluene) and activators (CsF over TBAF) is critical for maximizing reaction efficiency and product yield.

Q & A

Q. Challenges :

- Regioselectivity : Competing N- vs. O-alkylation can occur if hydroxyl groups are present in intermediates. Protecting groups (e.g., Boc) may be required .

- Yield Optimization : Steric hindrance from the tert-butyl group slows reaction kinetics, necessitating extended reaction times (24–48 hrs) .

Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify tert-butyl protons (singlet at ~1.2 ppm) and trifluoroethyl splitting patterns (quartet for -CF₂CH₂N- at ~3.4 ppm).

- ¹³C NMR : Tert-butyl carbons appear at ~28–35 ppm; trifluoroethyl carbons show coupling (³JCF ~30 Hz) .

- ¹⁹F NMR : Distinct signals for -CF₃ groups (~-70 ppm) confirm fluorination .

- X-ray Crystallography : Resolves stereochemistry and confirms spatial arrangement of bulky substituents (critical for studying biological interactions) .

- Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]⁺ for C₁₂H₂₂F₃N: 250.18) and detects impurities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.